REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[Cl:7][C:8]1[CH:9]=[C:10]([OH:15])[CH:11]=[CH:12][C:13]=1[Cl:14].[Br:16][C:17]1[CH:18]=[CH:19][C:20](F)=[C:21]([CH:24]=1)[CH:22]=[O:23]>CN(C)C=O>[Br:16][C:17]1[CH:18]=[CH:19][C:20]([O:15][C:10]2[CH:11]=[CH:12][C:13]([Cl:14])=[C:8]([Cl:7])[CH:9]=2)=[C:21]([CH:24]=1)[CH:22]=[O:23] |f:0.1.2|
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Name
|
|
Quantity
|
51.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C=O)C1)F
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Name
|
|
Quantity
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150 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
95 (± 5) °C
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Type
|
CUSTOM
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Details
|
After stirring the mixture for 30 min.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Under N2 in a 1 L round-bottomed flask fitted with a reflux condenser and magnetic stirrer
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Type
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CUSTOM
|
Details
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the reaction
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Type
|
TEMPERATURE
|
Details
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to cool to room temperature
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Type
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CONCENTRATION
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Details
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the mixture was concentrated at reduced pressure on a rotary evaporator
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Type
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ADDITION
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Details
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the resulting oily residue was then diluted with water and EtOAc
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Type
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EXTRACTION
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Details
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The aqueous layer was then extracted with additional EtOAc
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Type
|
WASH
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Details
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washed with H2O and saturated NaCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a light yellow oil which
|
Type
|
CUSTOM
|
Details
|
was further dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)OC1=CC(=C(C=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |